molecular formula C9H13ClN4O B2370200 2-Chloro-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]propanamide CAS No. 2411242-53-8

2-Chloro-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]propanamide

Cat. No.: B2370200
CAS No.: 2411242-53-8
M. Wt: 228.68
InChI Key: YYLQTRUNJHSRMX-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]propanamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]propanamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutylamine derivative with a triazole precursor in the presence of a chlorinating agent. The reaction is usually carried out in a solvent such as toluene or dichloromethane, and the temperature is maintained between 0°C and 50°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of advanced analytical techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Chloro-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]propanamide involves its interaction with specific molecular targets. The triazole ring is known to bind to various enzymes and receptors, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]propanamide is unique due to its specific combination of the triazole ring and cyclobutyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-chloro-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4O/c1-6(10)7(15)13-9(3-2-4-9)8-11-5-12-14-8/h5-6H,2-4H2,1H3,(H,13,15)(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLQTRUNJHSRMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCC1)C2=NC=NN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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